- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6

Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)

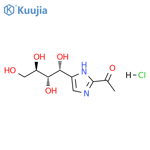

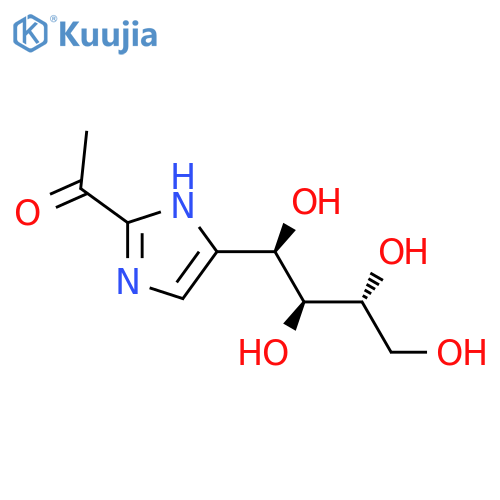

94944-70-4 structure

Nome del prodotto:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-

- 2-acetyl-5-tetrahydroxybutyl imidazole

- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole

- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone

- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE

- 2-Acetyl-4(5)-tetrahydroxybutylimidazole

- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)

- 2-Acetyl-4-tetrahydroxybutylimidazole

- 2-Athbi

- C9H14N2O5

- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)

- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)

- THI

- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI

- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone

- AKOS040744434

- 94944-70-4

- EN300-6734460

- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-

- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-

- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole

- CHEMBL488336

- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole

- 2-acetyl-4-tetrahydroxybutyl imidazole

- Z2044772905

- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone

- GTPL6626

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone

- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-

- HY-14113

- UNII-HW195J55G1

- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone

- BDBM50018269

- DTXSID20241695

- Q27088980

- CS-0003202

- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- A1-50281

- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-

- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole

- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one

- MFCD08752516

- SR-01000946375

- SCHEMBL306015

- HMS3648I14

- SCHEMBL10040084

- GLXC-10608

- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-

- 2-Acetyl-5-(tetrahydroxybutyl)imidazole

- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE

- SR-01000946375-1

- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

- HW195J55G1

- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone

-

- MDL: MFCD08752516

- Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1

- Chiave InChI: CQSIXFHVGKMLGQ-BWZBUEFSSA-N

- Sorrisi: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO

Proprietà calcolate

- Massa esatta: 230.09000

- Massa monoisotopica: 230.09027155g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 5

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 16

- Conta legami ruotabili: 5

- Complessità: 250

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -2.7

- Superficie polare topologica: 127Ų

Proprietà sperimentali

- Densità: 1.536±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Leggermente solubile (28 g/l) (25°C),

- Coefficiente di ripartizione dell'acqua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).

- PSA: 126.67000

- LogP: -1.64020

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Informazioni sulla sicurezza

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Dati doganali

- CODICE SA:2933290090

- Dati doganali:

Codice doganale cinese:

2933290090Panoramica:

2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734460-5.0g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 5.0g |

$8568.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280262-1 mg |

2-Acetyl-4-tetrahydroxybutylimidazole, |

94944-70-4 | ≥95% | 1mg |

¥1,045.00 | 2023-07-11 | |

| Apollo Scientific | BICL2051-50mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 50mg |

£337.00 | 2025-02-21 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 10mg |

¥9355.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 1mg |

¥1368.00 | 2022-04-26 | |

| Enamine | EN300-6734460-0.25g |

1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one |

94944-70-4 | 95% | 0.25g |

$1462.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |

2-Acetyl-5-tetrahydroxybutyl Imidazole |

94944-70-4 | 98% | 500ug |

¥771.00 | 2022-04-26 | |

| Biosynth | MA61366-500 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 500MG |

$1,470.00 | 2023-01-04 | ||

| Biosynth | MA61366-250 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 250MG |

$797.50 | 2023-01-04 | ||

| Biosynth | MA61366-100 mg |

2-Acetyl-4-tetrahydroxybutyl imidazole |

94944-70-4 | 100MG |

$370.00 | 2023-01-04 |

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Silver nitrate Solvents: Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Riferimento

- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C

1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C

Riferimento

- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Riferimento

- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Water

Riferimento

- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

1.2 4 h, rt

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C

Riferimento

- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt

1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C

Riferimento

- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

1.2 6 h, rt

1.3 Reagents: Sodium methoxide ; 16 h, rt

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C

Riferimento

- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C

1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C

1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C

Riferimento

- Process for preparation of imidazole derivatives, China, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials

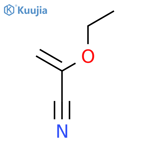

- 2-Ethoxy-2-propenenitrile

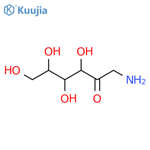

- D-Fructose,1-amino-1-deoxy-

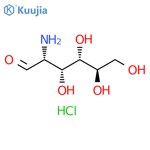

- Glucosamine hydrochloride

- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)

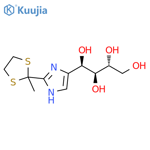

- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Letteratura correlata

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Prodotti correlati

- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)

- 496796-46-4(3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide)

- 2034404-91-4(N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide)

- 1805196-23-9(2-(Bromomethyl)-3-(difluoromethyl)-4-fluoro-6-nitropyridine)

- 1805930-20-4(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine)

- 2034515-13-2(3-chloro-4-methoxy-N-(thiophen-2-yl)(thiophen-3-yl)methylbenzene-1-sulfonamide)

- 1344264-73-8(3-(benzylamino)oxolane-3-carboxamide)

- 2228493-77-2(2-(4-bromo-3,5-dimethylphenyl)-2-hydroxyacetic acid)

- 99455-19-3(6-Bromo-2-chloro-8-methoxyquinoline)

- 1932793-89-9((2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, cis)

Fornitori consigliati

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti